

# Application Notes and Protocols for FFN102

## Live-Cell Imaging in Brain Slices

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### Compound of Interest

Compound Name: **FFN102**

Cat. No.: **B560496**

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## Introduction

**FFN102** is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing and studying dopaminergic neurons and their activity in real-time.<sup>[1][2][3][4]</sup> As a substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), **FFN102** selectively accumulates in dopaminergic neurons and their synaptic vesicles.<sup>[1][5]</sup> Its pH-sensitive fluorescence allows for the optical measurement of dopamine release from individual presynaptic terminals, making it an invaluable probe in neuroscience research and drug development for neurological and psychiatric disorders.<sup>[1][2][3][4]</sup>

**FFN102** exhibits greater fluorescence emission in the neutral pH of the cytoplasm compared to the acidic environment of synaptic vesicles.<sup>[1][2]</sup> This property allows for the tracking of neurotransmitter release as the fluorescence intensity changes upon exocytosis.<sup>[1][2]</sup> The probe is suitable for both standard and two-photon fluorescence microscopy and is compatible with GFP tags.

## Quantitative Data Summary

The following table summarizes key quantitative data related to the use of **FFN102** in live-cell imaging experiments in brain slices.

Parameter	Value	Reference
FFN102 Concentration for Loading	10 $\mu$ M	[1][6]
Incubation Time	30 - 45 minutes	[1]
Excitation Maximum (pH 5.0)	340 nm	[1][5]
Excitation Maximum (pH 7.4)	370 nm	[1][5]
Emission Maximum (pH independent)	453 nm	[1]
Two-Photon Excitation Wavelength	760 nm	[1]
Colocalization with TH-GFP	91.1 $\pm$ 1.9%	[1]
Control DAT Inhibitor (Nomifensine)	5 $\mu$ M	[6]
Stimulation (High Potassium)	40 mM KCl	[1]
Stimulation (Electrical)	10 Hz	[1]

## Experimental Protocols

### I. Brain Slice Preparation

- Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines.
- Perfusion transcardially with ice-cold, oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>, and 10 glucose.
- Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
- Prepare coronal or sagittal slices (e.g., 300  $\mu$ m thick) containing the region of interest (e.g., dorsal striatum or ventral midbrain) using a vibratome.

- Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before proceeding with **FFN102** loading.

## II. FFN102 Loading of Brain Slices

- Prepare a 10  $\mu$ M **FFN102** working solution in oxygenated ACSF.
- Transfer the recovered brain slices to the **FFN102**-containing ACSF.
- Incubate the slices for 30-45 minutes at 37°C, while continuously bubbling with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.<sup>[1]</sup>
- After incubation, wash the slices with fresh, oxygenated ACSF to remove excess **FFN102**.

## III. Live-Cell Imaging

- Transfer a loaded brain slice to the recording chamber of a fluorescence microscope (e.g., a two-photon or confocal microscope).
- Continuously perfuse the slice with oxygenated ACSF at a constant flow rate.
- Locate the region of interest (e.g., dorsal striatum for dopaminergic terminals or substantia nigra/ventral tegmental area for cell bodies).<sup>[1]</sup>
- For two-photon microscopy, use an excitation wavelength of 760 nm to visualize **FFN102**-loaded structures.<sup>[1]</sup> For standard fluorescence microscopy, use an excitation wavelength of approximately 370 nm for the deprotonated form (cytoplasmic) and collect emission around 453 nm.<sup>[1]</sup>
- Acquire baseline fluorescence images.

## IV. Stimulation and Data Acquisition

### A. Chemical Stimulation (High Potassium):

- Switch the perfusion solution to ACSF containing 40 mM KCl to induce depolarization-dependent release of **FFN102**.<sup>[1]</sup>

- Acquire a time-series of images to monitor the decrease in fluorescence intensity from presynaptic terminals and the corresponding increase in background fluorescence.[1]
- After stimulation, switch back to standard ACSF to observe any recovery.

#### B. Electrical Stimulation:

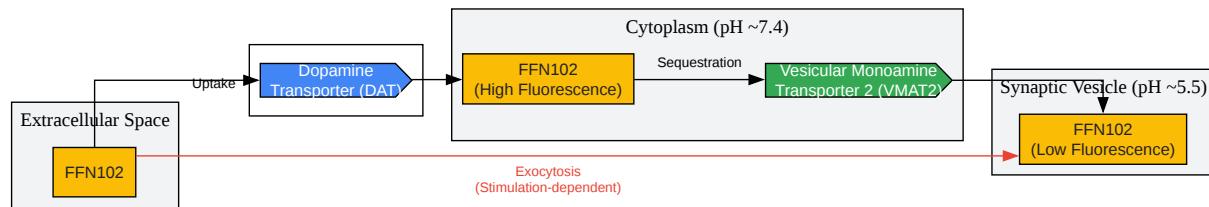
- Position a bipolar stimulating electrode near the **FFN102**-labeled terminals.
- Acquire a baseline recording for a few minutes.
- Apply electrical stimulation (e.g., 10 Hz train) to evoke neurotransmitter release.[1]
- Continuously acquire images during and after the stimulation period to measure the change in fluorescence intensity at individual puncta.[1]

## V. Control Experiments

To confirm the specificity of **FFN102** loading via the dopamine transporter, perform control experiments by pre-incubating brain slices with a DAT inhibitor.

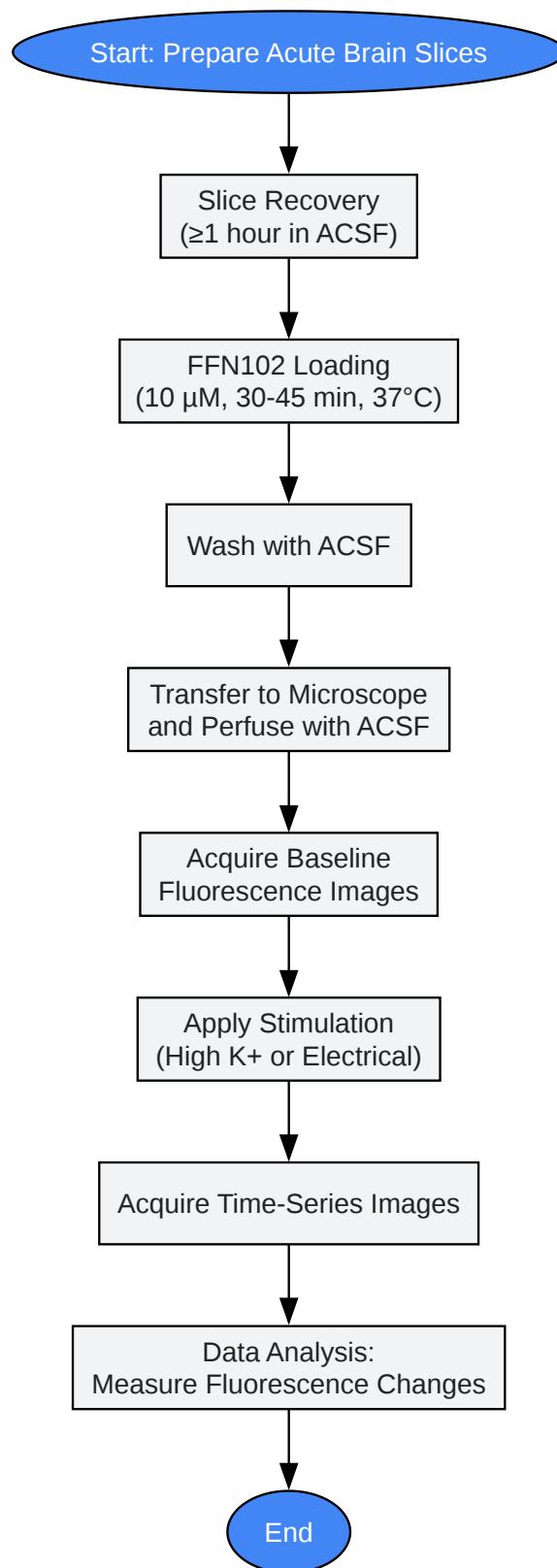
- Pre-incubate brain slices with 5  $\mu$ M nomifensine for 10 minutes in ACSF before adding **FFN102**.[6]
- Proceed with the **FFN102** loading and imaging protocol as described above, in the continued presence of nomifensine.
- A significant reduction in **FFN102** uptake compared to non-treated slices confirms DAT-mediated transport.

## Visualizations



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Caption: **FFN102** uptake and release pathway in dopaminergic neurons.



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Caption: Experimental workflow for **FFN102** live-cell imaging.

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